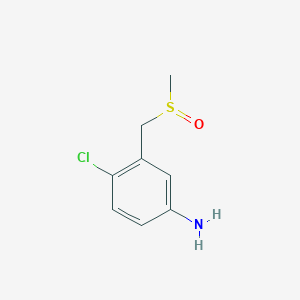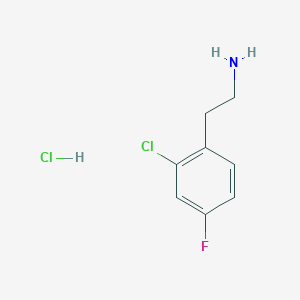
4-Chloro-3-(methanesulfinylmethyl)aniline
Übersicht
Beschreibung
“4-Chloro-3-(methanesulfinylmethyl)aniline” is a chemical compound with the molecular formula C8H10ClNOS . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(methanesulfinylmethyl)aniline” can be represented by the InChI code: 1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-3-(methanesulfinylmethyl)aniline” is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, 4-Chloro-3-(methanesulfinylmethyl)aniline is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique chemical structure could be utilized in the development of novel therapeutic agents, particularly those targeting specific receptors or enzymes within the body .
Agriculture
This compound may serve as an intermediate in the creation of agrochemicals. Its properties could be beneficial in formulating pesticides or herbicides that require specific aromatic amine functionalities to interact with biological targets in pests and weeds .
Materials Science
4-Chloro-3-(methanesulfinylmethyl)aniline: could be instrumental in materials science, especially in the synthesis of new polymeric materials. Its chlorinated aromatic ring provides a point of attachment for polymer chains, potentially leading to materials with enhanced durability or specific electronic properties .
Environmental Science
Research into environmental applications might involve using this compound as a building block for chemicals that can help in pollution remediation. Its structural components could be key in designing molecules that bind to and neutralize environmental contaminants .
Biochemistry
In biochemistry, 4-Chloro-3-(methanesulfinylmethyl)aniline might be used in the study of enzyme-substrate interactions. The compound’s specific functional groups could mimic certain natural substrates or inhibitors, aiding in the understanding of biochemical pathways .
Chemical Engineering
In chemical engineering, this compound’s role could be in process optimization. Its reactivity and stability under various conditions make it a candidate for studying reaction kinetics and developing more efficient industrial chemical processes .
Analytical Chemistry
Lastly, 4-Chloro-3-(methanesulfinylmethyl)aniline is valuable in analytical chemistry for developing new analytical methods. It could be used to calibrate instruments or as a reagent in chemical assays that require high precision and accuracy .
Safety and Hazards
The safety information for “4-Chloro-3-(methanesulfinylmethyl)aniline” indicates that it may be hazardous. The compound has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(11)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQFXWFMAFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)







![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)


![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)